Cas no 2228082-19-5 (2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid)

2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid
- 2228082-19-5
- EN300-1991616
-
- インチ: 1S/C7H10ClN3O2/c1-11-3-10-6(8)5(11)2-4(9)7(12)13/h3-4H,2,9H2,1H3,(H,12,13)
- InChIKey: XILGNVXXCKXBAC-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(CC(C(=O)O)N)N(C)C=N1
計算された属性
- せいみつぶんしりょう: 203.0461543g/mol
- どういたいしつりょう: 203.0461543g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.1Ų
- 疎水性パラメータ計算基準値(XlogP): -2.3
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1991616-0.1g |
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid |
2228082-19-5 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1991616-1.0g |
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid |
2228082-19-5 | 1g |
$1643.0 | 2023-05-31 | ||
Enamine | EN300-1991616-2.5g |
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid |
2228082-19-5 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1991616-0.05g |
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid |
2228082-19-5 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1991616-5.0g |
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid |
2228082-19-5 | 5g |
$4764.0 | 2023-05-31 | ||
Enamine | EN300-1991616-5g |
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid |
2228082-19-5 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1991616-1g |
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid |
2228082-19-5 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1991616-0.25g |
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid |
2228082-19-5 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1991616-10.0g |
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid |
2228082-19-5 | 10g |
$7065.0 | 2023-05-31 | ||
Enamine | EN300-1991616-0.5g |
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid |
2228082-19-5 | 0.5g |
$946.0 | 2023-09-16 |
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid 関連文献
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acidに関する追加情報
2-Amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic Acid: A Comprehensive Overview
2-Amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid (CAS No. 2228082-19-5) is a compound of significant interest in the field of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development and its role in various biochemical processes. The molecule consists of an imidazole ring substituted with a chlorine atom and a methyl group, connected to a propanoic acid moiety via an amino group. This structural arrangement imparts the compound with distinctive chemical properties and biological activities.
Recent studies have highlighted the importance of imidazole-containing compounds in medicinal chemistry. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is known for its ability to form hydrogen bonds and participate in π-interactions, making it a valuable component in drug design. In the case of 2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid, the presence of the imidazole ring enhances the compound's ability to interact with biological targets, such as enzymes and receptors. This property has led researchers to explore its potential as a lead compound for developing novel therapeutic agents.
The chlorine substitution at position 4 of the imidazole ring further modulates the compound's physicochemical properties. Chlorine, being an electron-withdrawing group, can influence the electronic environment of the molecule, potentially affecting its reactivity and bioavailability. Additionally, the methyl group at position 1 of the imidazole ring contributes to the molecule's hydrophobicity, which is crucial for its interaction with lipid-rich biological membranes.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid. Researchers have employed various strategies, including condensation reactions and cyclization processes, to construct the imidazole core and attach the propanoic acid moiety. These methods not only improve yield but also ensure high purity, which is essential for subsequent biological evaluations.
In terms of biological activity, 2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid has shown promising results in preliminary assays. Studies indicate that this compound exhibits moderate inhibitory effects on certain enzymes implicated in inflammatory processes. For instance, it has demonstrated activity against cyclooxygenase (COX), an enzyme associated with pain and inflammation. This suggests that the compound could be a candidate for developing anti-inflammatory agents.
Moreover, investigations into the antimicrobial properties of this compound have revealed its potential as an antimicrobial agent. In vitro experiments have shown that it exhibits bacteriostatic activity against several pathogenic bacteria, including *Escherichia coli* and *Staphylococcus aureus*. These findings underscore its versatility as a compound with multiple therapeutic applications.
The propanoic acid moiety in 2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yli)propanoic acid plays a critical role in determining its solubility and absorption characteristics. Propanoic acid derivatives are often used as carriers or stabilizers in pharmaceutical formulations due to their ability to enhance drug delivery. In this case, the propanoic acid group may facilitate the compound's uptake into cells, thereby enhancing its bioavailability.
Recent computational studies have provided deeper insights into the molecular interactions of 2-amino3-(4-chloro-l-methyl-lH-imidazol-s-Yl)propanoic acid with biological targets. Using molecular docking techniques, researchers have identified key residues on target proteins that interact with this compound. These studies suggest that hydrogen bonding and hydrophobic interactions are primary contributors to its binding affinity.
In conclusion, 2-amino3-(4-chloro-l-methyl-lH-imidazol-s-Yl)propanoic acid (CAS No. 2228082-s-s-s) is a multifaceted compound with significant potential in drug discovery and development. Its unique structure, comprising an imidazole ring substituted with chlorine and methyl groups connected to a propanoic acid moiety via an amino group, endows it with diverse chemical properties and biological activities. Recent research highlights its promising anti-inflammatory and antimicrobial properties, making it a valuable lead compound for future therapeutic interventions.
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